molecular formula C12H22O2 B14519156 6-Ethylidene-1-hydroxydecan-5-one CAS No. 62519-11-3

6-Ethylidene-1-hydroxydecan-5-one

Cat. No.: B14519156
CAS No.: 62519-11-3
M. Wt: 198.30 g/mol
InChI Key: WMAKQOAAQWKITB-UHFFFAOYSA-N
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Description

6-Ethylidene-1-hydroxydecan-5-one is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.302 g/mol It is a β-hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidene-1-hydroxydecan-5-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. In this case, the reaction between 6-ethylidene-1-decanal and acetone under basic conditions can yield the desired product . The reaction typically requires a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethylidene-1-hydroxydecan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-ethylidene-1-decanone or 6-ethylidene-1-decanoic acid.

    Reduction: Formation of 6-ethylidene-1-decanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Ethylidene-1-hydroxydecan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethylidene-1-hydroxydecan-5-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylidene-1-hydroxydecan-5-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

62519-11-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

6-ethylidene-1-hydroxydecan-5-one

InChI

InChI=1S/C12H22O2/c1-3-5-8-11(4-2)12(14)9-6-7-10-13/h4,13H,3,5-10H2,1-2H3

InChI Key

WMAKQOAAQWKITB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC)C(=O)CCCCO

Origin of Product

United States

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